For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1,3-Dimethylurea from Methylamine
Introduction
1,3-Dimethylurea (DMU), also known as N,N'-dimethylurea, is a versatile chemical intermediate with significant applications across various industries. It serves as a crucial building block in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the production of herbicides, textile finishing agents, and resins.[1][2][3] In the textile industry, it is a key component for creating formaldehyde-free easy-care finishing agents.[2][4] This guide provides a comprehensive technical overview of the primary synthesis pathways for 1,3-dimethylurea, with a focus on reactions originating from methylamine.
Core Synthesis Pathways from Methylamine
The industrial production of 1,3-dimethylurea from methylamine is primarily achieved through two major routes: the reaction with urea and the reaction with phosgene. Each pathway offers distinct advantages and disadvantages concerning yield, reaction conditions, and safety.
Pathway 1: Reaction of Methylamine with Urea
This is a widely used industrial method involving the condensation reaction of methylamine with urea.[1] The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of urea, followed by the elimination of ammonia. The reaction can be driven to completion by removing the ammonia byproduct.
The overall reaction is as follows: 2 CH₃NH₂ + (NH₂)₂CO → (CH₃NH)₂CO + 2 NH₃
This process is typically carried out at elevated temperatures and pressures.[5][6] Theoretical studies suggest the interaction is stepwise, with the initial formation of N-methylurea as an intermediate.[7] The reaction is described as an exothermic, spontaneous, and entropy-increasing process.[5]
Pathway 2: Reaction of Methylamine with Phosgene
A traditional method for synthesizing ureas involves the reaction of amines with phosgene (COCl₂). In this case, methylamine reacts with phosgene to produce 1,3-dimethylurea and hydrochloric acid. The acid byproduct must be neutralized, typically with a caustic alkali like sodium hydroxide, to drive the reaction to completion and prevent the formation of methylamine hydrochloride.[8][9]
The reaction can be summarized as: 2 CH₃NH₂ + COCl₂ + 2 NaOH → (CH₃NH)₂CO + 2 NaCl + 2 H₂O
This method can achieve high yields but involves the use of highly toxic phosgene gas, necessitating stringent safety protocols.[8][10] The reaction is typically carried out in an aqueous medium at controlled temperatures.[9]
Alternative Phosgene-Free Pathways
Concerns over the toxicity of phosgene have driven research into alternative, "phosgene-free" synthesis routes. One such approach involves the use of dimethyl carbonate as a less hazardous carbonyl source.[10] Another related synthesis involves the reaction of methyl isocyanate with water, which produces 1,3-dimethylurea and carbon dioxide.[11] Methyl isocyanate itself is often produced from methylamine and phosgene.[11]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods.
| Pathway | Reactants | Molar Ratio (Methylamine:Other) | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |
| Ammonolysis of Urea | Methylamine, Urea | 2:1 | 140-145 | ~25 atm | 2 hours | ~85% | [6] |
| Ammonolysis of Urea | Methylamine, Urea | Not specified | 140 | Atmospheric | 3 hours | Not specified | [5] |
| Phosgenation | Methylamine, Phosgene | 2:1 (approx.) | < 50 (e.g., 18) | Atmospheric | Not specified | 90% | [8][9] |
| From Hydrochloride | Methylamine HCl, Urea | 2:1 (approx.) | 160-170 | Atmospheric | 1 hour | 78.4% | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Methylamine and Urea (Autoclave Method)
This protocol is based on a patented industrial process for the synthesis of 1,3-dimethylurea.[6]
Materials:
-
Urea (60 parts by weight, ~1 mole)
-
40% aqueous methylamine solution (155 parts by weight, containing ~2 moles of methylamine)
-
Autoclave reactor
Procedure:
-
Charge the autoclave with 60 parts by weight of urea and 155 parts by weight of a 40% aqueous methylamine solution.
-
Seal the autoclave and heat the mixture to 140-145°C for approximately 2 hours. The pressure will rise to about 25 atmospheres.
-
After the reaction period, cool the autoclave to room temperature and vent any residual pressure.
-
The resulting aqueous solution is then evaporated to remove water and unreacted methylamine.
-
The crude 1,3-dimethylurea is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product with a melting point of 103-105°C.
Protocol 2: Synthesis from Methylamine and Phosgene
This protocol is adapted from a patented method and requires handling of highly toxic phosgene gas.[8][9] All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Aqueous solution of methylamine
-
Gaseous phosgene
-
Caustic alkali solution (e.g., sodium hydroxide)
-
Reaction vessel with agitation and temperature control
Procedure:
-
Prepare an aqueous solution of methylamine in the reaction vessel.
-
Cool the solution to a controlled temperature, for example, 18°C.
-
Slowly bubble gaseous phosgene into the agitated methylamine solution. The amount of phosgene should not substantially exceed the theoretical proportion (1 mole of phosgene per 2 moles of methylamine).
-
Simultaneously, add a caustic alkali solution to the reaction mixture at a rate that neutralizes the hydrochloric acid formed during the reaction, maintaining a slightly alkaline to neutral pH.
-
Continue the reaction until the addition of phosgene is complete.
-
The resulting product is an aqueous solution of 1,3-dimethylurea containing suspended sodium chloride.
-
The 1,3-dimethylurea can be isolated by evaporating the water and then separating the product from the salt by extraction with a suitable solvent like alcohol, followed by crystallization.
Diagrams and Workflows
Caption: Primary synthesis pathways of 1,3-Dimethylurea from Methylamine.
Caption: Experimental workflow for the synthesis via the Urea/Autoclave method.
References
- 1. 1,3-Dimethylurea CAS 96-31-1|Research Chemical [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. aidic.it [aidic.it]
- 6. DE855551C - Process for the production of mono- or symmetrical dimethyl urea - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. publications.tno.nl [publications.tno.nl]
- 11. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Lab prep of Dimethyl Urea - Powered by XMB 1.9.11 [sciencemadness.org]
